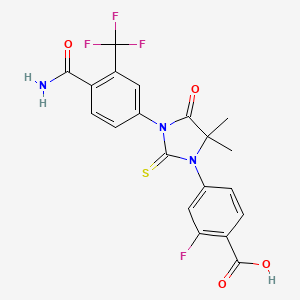

Enzalutamide metabolite M10

Description

Contextualization of Enzalutamide (B1683756) Metabolism within Androgen Receptor Pathway Inhibition Research

Enzalutamide is a potent, orally administered, second-generation non-steroidal anti-androgen. aacrjournals.org Its primary therapeutic application is in the management of prostate cancer, particularly metastatic castration-resistant prostate cancer (mCRPC) and metastatic castration-sensitive prostate cancer (mCSPC). youtube.comoncologynewscentral.com The mechanism of action of enzalutamide is centered on its ability to comprehensively inhibit the androgen receptor (AR) signaling pathway, which is a critical driver of prostate cancer cell proliferation and survival. nih.govfda.govbiorxiv.org

Enzalutamide's inhibitory effects are multifaceted. It competitively blocks the binding of androgens, such as testosterone (B1683101), to the AR. fda.govnih.gov Furthermore, it impedes the nuclear translocation of the activated AR and disrupts the subsequent interaction between the AR and DNA. fda.govnih.govfda.gov This cascade of inhibition effectively curtails the transcription of androgen-responsive genes that are essential for tumor growth. youtube.com

Overview of Enzalutamide's Metabolic Profile: Active and Inactive Metabolites

The metabolic transformation of enzalutamide primarily occurs in the liver and is mediated by cytochrome P450 (CYP) enzymes, specifically CYP2C8 and CYP3A4. drugbank.commims.com This process yields two major metabolites that have been extensively characterized in human plasma: N-desmethyl enzalutamide (M2) and a carboxylic acid derivative (M1). nih.govcore.ac.uk

The second major metabolite, the carboxylic acid metabolite (M1) , is considered inactive. medchemexpress.com It is formed from both enzalutamide and N-desmethyl enzalutamide, a process involving carboxylesterase 1. drugbank.commims.com This metabolite does not exhibit significant anti-androgenic activity. nih.govmedchemexpress.com

In addition to these primary metabolites, other minor metabolites are formed, including Enzalutamide metabolite M10 . While not as prevalent as M1 and M2, the study of such minor metabolites is integral to a complete understanding of enzalutamide's biotransformation and disposition.

Compound Information

| Compound Name | Other Names |

| Enzalutamide | MDV3100, Xtandi |

| N-desmethyl enzalutamide | M2, N-desmethyl MDV 3100 |

| Enzalutamide carboxylic acid | M1, MDV3100 carboxylic acid |

| This compound | 4-(3-(4-Carbamoyl-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoic acid |

| Testosterone | |

| Dihydrotestosterone (B1667394) | DHT |

Metabolite Summary

| Metabolite | Precursor | Key Enzymes | Activity |

| N-desmethyl enzalutamide (M2) | Enzalutamide | CYP2C8, CYP3A4 | Active |

| Carboxylic acid metabolite (M1) | Enzalutamide, N-desmethyl enzalutamide | Carboxylesterase 1 | Inactive |

| This compound | Enzalutamide | Cytochrome P450 enzymes | Not fully characterized |

Structure

3D Structure

Properties

Molecular Formula |

C20H15F4N3O4S |

|---|---|

Molecular Weight |

469.4 g/mol |

IUPAC Name |

4-[3-[4-carbamoyl-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluorobenzoic acid |

InChI |

InChI=1S/C20H15F4N3O4S/c1-19(2)17(31)26(9-3-5-11(15(25)28)13(7-9)20(22,23)24)18(32)27(19)10-4-6-12(16(29)30)14(21)8-10/h3-8H,1-2H3,(H2,25,28)(H,29,30) |

InChI Key |

WOILFDBBAKATCG-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)O)F)C3=CC(=C(C=C3)C(=O)N)C(F)(F)F)C |

Origin of Product |

United States |

Biotransformation Pathways and Metabolic Characterization of Enzalutamide Metabolite M10

Enzymatic Catalysis in Enzalutamide (B1683756) Metabolism: Focus on Pathways Yielding Carboxylic Acid Derivatives

The biotransformation of enzalutamide is a complex process primarily occurring in the liver. The formation of its carboxylic acid derivatives is a key metabolic route. This pathway involves the action of specific enzymes that modify the parent drug and its initial metabolites.

Initially, enzalutamide is metabolized by cytochrome P450 enzymes, particularly CYP2C8 and CYP3A4. drugbank.comwikipedia.org CYP2C8 is principally responsible for the formation of the active metabolite, N-desmethyl enzalutamide (M2). drugbank.comwikipedia.org Subsequently, both enzalutamide and its active metabolite M2 can be further metabolized by carboxylesterase 1. drugbank.com This enzyme plays a crucial role in hydrolyzing the amide bond, leading to the formation of an inactive carboxylic acid metabolite. drugbank.comnih.gov This enzymatic conversion is a significant step in the detoxification and eventual elimination of the drug from the body.

Structural Elucidation and Designation of Enzalutamide Metabolite M10 as a Carboxylic Acid Analogue of M7

Metabolite M10 is structurally identified as a carboxylic acid. Its chemical name is 4-[3-[4-carbamoyl-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluorobenzoic acid.

Metabolite M7 is considered a precursor in the metabolic cascade. fda.gov Studies of enzalutamide's metabolic pathways in human liver microsomes have shown that M7, along with another metabolite M6, are precursors to the active metabolite M2. dovepress.com Structurally, M7 is an alcohol, an N-hydroxymethyl metabolite. M10 is the corresponding carboxylic acid analogue of M7, indicating that the alcohol group in M7 is oxidized to a carboxylic acid to form M10. This structural relationship highlights a common metabolic progression from an alcohol to a carboxylic acid, a key step in rendering the compound more water-soluble for excretion.

Quantitative Contribution of M10 within the Comprehensive Enzalutamide Metabolite Spectrum in Biological Systems

Following the administration of radiolabeled enzalutamide, the contribution of its various metabolites to the total radioactivity can be quantified, providing insight into their relative abundance. In human mass balance studies, a significant portion of the administered dose is recovered in the feces.

Within the fecal excreta, metabolite M10 was found to be one of the most abundant radioactive components. fda.gov Specifically, M10 accounted for 4.26% of the administered radioactive dose. fda.gov This makes it a more prominent fecal metabolite than the parent drug, enzalutamide (0.39%), the active metabolite M2 (0.98%), and another metabolite M7 (1.12%). fda.gov The inactive carboxylic acid metabolite M1 was also a major component in feces, accounting for 3.34% of the dose. fda.gov

Below is an interactive data table detailing the quantitative contribution of enzalutamide and its metabolites found in feces.

Biochemical Activity and Receptor Interactions of Enzalutamide Metabolite M10

Assessment of Androgen Receptor Ligand Binding Affinity for M10

There is no available data in peer-reviewed scientific literature or public drug assessment reports that evaluates the binding affinity of metabolite M10 for the androgen receptor.

Evaluation of M10's Functional Impact on Androgen Receptor Transactivation and Nuclear Translocation

No studies have been published that investigate the functional impact of metabolite M10 on the transactivation and nuclear translocation of the androgen receptor.

In Vitro Analysis of M10's Biological Effects on Prostate Cancer Cell Models

There is a lack of in vitro studies analyzing the biological effects of metabolite M10 on prostate cancer cell lines. Consequently, no data tables or detailed research findings on this specific topic can be provided.

Advanced Bioanalytical Methodologies for the Identification and Quantification of Enzalutamide Metabolite M10

Application of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for M10 Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive technology for the quantification of drug metabolites in complex biological matrices due to its superior sensitivity and selectivity. researchgate.netresearchgate.net This technique couples the separation power of high-performance liquid chromatography (HPLC) with the precise detection capabilities of tandem mass spectrometry.

For a minor metabolite like M10, an LC-MS/MS method would typically involve:

Sample Preparation: The initial step involves extracting the metabolite from a biological matrix such as human plasma. Protein precipitation is a common and straightforward method used for enzalutamide (B1683756) and its metabolites, where a solvent like acetonitrile (B52724) is added to the plasma sample to precipitate proteins, leaving the analytes in the supernatant for analysis. nih.gov

Chromatographic Separation: The extract is injected into an HPLC system. A reversed-phase C18 column is frequently used to separate M10 from the parent drug, enzalutamide, its major metabolites (M1, M2), and endogenous components of the plasma. nih.govnih.gov A gradient elution, where the mobile phase composition is varied over time, is employed to ensure adequate separation and resolution of all analytes.

Mass Spectrometric Detection: Following separation, the analyte enters the mass spectrometer. An electrospray ionization (ESI) source is typically used to ionize the molecules, usually in the positive ion mode. Detection is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for M10 are monitored. This two-stage mass filtering provides exceptional specificity, minimizing the chances of interference. researchgate.net

Internal Standard: To ensure accuracy and correct for variability during sample processing and analysis, a stable isotope-labeled internal standard (SIL-IS) is crucial. nih.gov For M10 analysis, an ideal internal standard would be a deuterated version of M10.

Method Development and Validation Strategies for M10 in Biological Matrices

The development and validation of a bioanalytical method for M10 must adhere to rigorous international standards to ensure the reliability of the data. The ICH M10 guideline provides a harmonized framework for these validation activities. gmp-compliance.orgfederalregister.gov A full validation process demonstrates that the analytical method is suitable for its intended purpose. ich.org

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of endogenous matrix components. kymos.com For M10, this involves analyzing at least six different sources of blank plasma to ensure that no interfering peaks are observed at the retention time of the metabolite.

Specificity is the ability to unequivocally assess the analyte in the presence of its related compounds, including the parent drug, other metabolites, and potential impurities. kymos.com This is a significant challenge for a minor metabolite like M10, as it coexists with high concentrations of enzalutamide and its major metabolites. The chromatographic method must be optimized to achieve baseline separation of M10 from these related substances to prevent isobaric interference (interference from compounds with the same mass).

To quantify M10, a calibration curve is constructed by plotting the instrument response against known concentrations of a reference standard spiked into a blank biological matrix.

Calibration Curve and Range: The curve should include a blank sample, a zero sample (spiked with internal standard only), and at least six non-zero concentration levels. ich.org The range of the curve, defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ), must cover the expected concentrations of M10 in study samples.

Accuracy and Precision: The method's accuracy (closeness to the true value) and precision (reproducibility) are evaluated using quality control (QC) samples at multiple concentration levels (low, medium, and high). According to ICH M10, the accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision, expressed as the coefficient of variation (%CV), should not exceed 15% (20% at the LLOQ). nih.gov

Table 1: Illustrative Accuracy and Precision Data for M10 Quantification This table presents hypothetical data based on typical validation results for drug metabolites.

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

|---|---|---|---|---|

| LLOQ | 0.5 | 0.54 | 108.0 | 9.5 |

| Low | 1.5 | 1.45 | 96.7 | 7.2 |

| Medium | 50 | 51.5 | 103.0 | 5.1 |

Assessing the stability of M10 in the biological matrix is critical to ensure that the measured concentration reflects the concentration at the time of sample collection. Stability is evaluated by analyzing QC samples after they have been subjected to various storage and handling conditions.

Key stability tests include:

Freeze-Thaw Stability: Evaluates the impact of repeated freezing and thawing cycles.

Bench-Top Stability: Determines stability at room temperature for a period that mimics sample handling time.

Long-Term Stability: Assesses stability in frozen storage (-20°C or -80°C) for the expected duration of the study.

Processed Sample Stability: Confirms stability in the final extract, often in the autosampler, prior to injection.

The analyte is considered stable if the mean concentration of the stability QC samples is within ±15% of the nominal concentration. kymos.com

Table 2: Representative Stability Assessment for M10 in Human Plasma This table presents hypothetical data based on typical validation results for drug metabolites.

| Stability Test | Storage Condition | Duration | Mean Concentration vs. Nominal (%) |

|---|---|---|---|

| Freeze-Thaw | -20°C to Room Temp | 3 Cycles | 98.5 |

| Bench-Top | Room Temperature | 8 hours | 102.1 |

| Long-Term | -80°C | 6 months | 97.2 |

Utilization of Mass Spectrometry for Structural Characterization of M10

Before a quantitative assay can be validated, the structure of the metabolite must be confirmed. High-resolution mass spectrometry (HR-MS) is an indispensable tool for the structural elucidation of unknown metabolites like M10. tandfonline.comnih.gov

The process typically involves:

Metabolite Profiling: Initial studies, often using pooled plasma or urine from subjects dosed with enzalutamide, are analyzed by LC-HR-MS to create a profile of all potential metabolites. dovepress.com

Accurate Mass Measurement: HR-MS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass of an ion with very high accuracy (typically <5 ppm error). This allows for the determination of the elemental formula of M10. For instance, an oxidation of the parent molecule would result in the addition of an oxygen atom, and the precise mass change can be detected. tandfonline.com

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) is used to fragment the M10 ion. The resulting fragmentation pattern provides structural information. By comparing the fragment ions of M10 to those of the parent drug, enzalutamide, analysts can deduce the site of metabolic modification. ijpras.comacs.org For example, a modification on a specific ring or side chain will lead to a predictable shift in the mass of fragments containing that moiety.

This combination of accurate mass and fragmentation data allows for the confident, albeit tentative, structural assignment of minor metabolites, even when they cannot be isolated in sufficient quantities for other techniques like Nuclear Magnetic Resonance (NMR). acs.org

Challenges in Analytical Characterization of Minor Metabolites like M10

The bioanalysis of minor metabolites presents a unique set of challenges that are less pronounced when dealing with a parent drug or its major metabolites. mdpi.com

Low Concentrations: By definition, minor metabolites are present at very low levels. This requires analytical methods with high sensitivity and can make it difficult to obtain clean mass spectra for structural elucidation, pushing the limits of even the most advanced mass spectrometers. nih.gov

Matrix Effects and Interferences: The low concentration of M10 makes its signal more susceptible to suppression or enhancement by co-eluting components from the biological matrix. Furthermore, the presence of the parent drug and major metabolites at concentrations that can be thousands of times higher creates a significant risk of analytical interference, which can compromise accuracy. acs.org

Availability of Reference Standards: The synthesis of an authentic analytical standard for a minor metabolite like M10 is often not feasible or is prohibitively expensive, especially in early drug development. nih.gov Without a reference standard, absolute quantification is impossible, and the analysis is limited to relative or semi-quantitative assessments. It also complicates the definitive confirmation of the metabolite's structure. brjac.com.br

Isomer Differentiation: Mass spectrometry alone often cannot distinguish between structural isomers (e.g., when hydroxylation occurs at different positions on an aromatic ring). acs.org While techniques like ion mobility-mass spectrometry (IM-MS) can sometimes separate isomers, definitive identification may require NMR, which is generally not possible for minor metabolites due to the large amount of isolated material needed. nih.gov

Investigation of Enzalutamide Metabolite M10 in the Context of Drug Resistance Mechanisms

Examination of Enzalutamide (B1683756) Resistance Phenotypes and Molecular Underpinnings

Resistance to enzalutamide is a complex process involving a variety of molecular adaptations by cancer cells to survive and proliferate despite the presence of the drug. These mechanisms can be broadly categorized as either dependent on or independent of the androgen receptor signaling axis. nih.gov

AR-Dependent Mechanisms: The majority of resistance mechanisms involve the reactivation of the AR pathway. Prostate cancer cells can achieve this through several means:

AR Gene and Enhancer Amplification: Cancer cells can increase the number of copies of the AR gene, leading to overexpression of the AR protein. This surfeit of receptors can overwhelm the inhibitory capacity of enzalutamide. nih.gov

AR Mutations: Specific mutations in the AR gene can alter the structure of the receptor. For instance, the F876L mutation in the ligand-binding domain can convert enzalutamide from an antagonist into an agonist, paradoxically stimulating cancer growth. nih.gov

AR Splice Variants: The production of truncated AR variants, such as AR-V7, which lack the ligand-binding domain targeted by enzalutamide, results in a constitutively active receptor that promotes cancer progression. nih.gov The presence of AR-V7 in circulating tumor cells has been associated with enzalutamide resistance.

Intracrine Androgen Synthesis: Tumors can develop the ability to synthesize their own androgens, like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), by upregulating steroid synthesis genes such as AKR1C3. nih.govnih.gov This localized increase in androgens can outcompete enzalutamide for binding to the AR.

AR-Independent Mechanisms: Tumors can also evolve to bypass their dependency on the AR pathway altogether:

Lineage Plasticity: Cancer cells may undergo a fundamental change in their identity, a process known as lineage plasticity. This can involve a shift from an AR-dependent luminal phenotype to a more aggressive, AR-independent neuroendocrine or basal-like state. nih.gov

Bypass Signaling Pathways: Activation of alternative growth-promoting pathways can compensate for the inhibition of AR signaling. Key examples include the glucocorticoid receptor (GR), Wnt/β-Catenin, and PI3K-AKT-mTOR pathways. nih.govnih.gov Overexpression of the GR, for example, can allow it to take over the pro-survival functions of the AR. nih.gov

Metabolic Reprogramming: Alterations in cellular metabolism, such as an increased reliance on one-carbon metabolism or hypoxia-induced pathways, can help cancer cells survive the stress of enzalutamide treatment and become AR-independent. nih.gov

Table 1: Molecular Mechanisms of Enzalutamide Resistance

| Category | Mechanism | Description |

|---|---|---|

| AR-Dependent | Gene/Enhancer Amplification | Increased copies of the AR gene lead to receptor overexpression. nih.gov |

| AR Mutations | Mutations (e.g., F876L) alter the receptor, turning enzalutamide into an agonist. nih.gov | |

| AR Splice Variants | Variants like AR-V7 lack the drug-binding site and are constitutively active. nih.gov | |

| Intracrine Androgen Synthesis | Tumors produce their own androgens (e.g., via AKR1C3) to compete with the drug. nih.govnih.gov | |

| AR-Independent | Lineage Plasticity | Cancer cells switch to an AR-independent cell type (e.g., neuroendocrine). nih.gov |

| Bypass Pathways | Activation of alternative growth pathways (e.g., Glucocorticoid Receptor, Wnt, PI3K). nih.govnih.gov |

Consideration of Inactive Metabolite Formation (including M10) as a Factor Influencing Parent Drug Exposure in Resistant Models

Enzalutamide undergoes extensive metabolism in the liver, primarily by the cytochrome P450 enzymes CYP2C8 and CYP3A4. drugbank.comchemicalbook.com This process yields two major metabolites that are found in human plasma: an active metabolite, N-desmethyl enzalutamide (also known as M2), and an inactive carboxylic acid derivative. drugbank.comnih.gov This inactive metabolite is also referred to as M10.

The balance between the formation of active and inactive metabolites is a critical determinant of the total exposure of the tumor to effective anti-androgen therapy. A shift in metabolic activity that favors the production of the inactive M10 metabolite over the active forms (enzalutamide and N-desmethyl enzalutamide) could theoretically reduce the drug's efficacy. If tumor cells or the host system were to upregulate the enzymatic pathways leading to M10, it would effectively lower the concentration of the active drug moieties available to inhibit AR signaling. This accelerated inactivation could serve as a mechanism of acquired drug resistance by diminishing the parent drug's exposure in resistant models.

Table 2: Key Metabolites of Enzalutamide

| Metabolite Name | Common Abbreviation | Activity | Formation Pathway (Primary) |

|---|---|---|---|

| N-desmethyl enzalutamide | M2 | Active | CYP2C8 drugbank.com |

Potential Role of M10 as a Pharmacokinetic Marker in Drug Resistance Studies

Given that the conversion of enzalutamide to inactive metabolites like M10 represents a drug clearance pathway, monitoring its levels could potentially offer insights into treatment efficacy and emerging resistance. The concept of using a drug metabolite as a pharmacokinetic marker is based on the premise that its concentration reflects the rate of drug metabolism.

In the context of enzalutamide resistance, a theoretical application for M10 as a pharmacokinetic marker could exist. If accelerated metabolism and inactivation is a significant resistance mechanism, then patients developing resistance might exhibit an altered pharmacokinetic profile, specifically a higher ratio of inactive M10 to the active components (enzalutamide and N-desmethyl enzalutamide). Tracking this ratio over time could, in theory, serve as an early warning signal for the development of resistance, potentially before clinical signs of progression are evident.

Therefore, while the rationale for investigating M10 as a pharmacokinetic marker is sound from a metabolic standpoint, further research is required to determine if its levels have any clinical utility in predicting or monitoring enzalutamide resistance.

Table 3: Compound Names

| Compound |

|---|

| Enzalutamide |

| N-desmethyl enzalutamide |

| Enzalutamide metabolite M10 |

| Testosterone |

| Dihydrotestosterone (DHT) |

| Bicalutamide |

| Indomethacin |

Comparative Biochemical and Metabolic Analysis of Enzalutamide Metabolite M10

Differential Metabolic Pathways Leading to Active (M2) and Inactive (M1, M10) Metabolites

Enzalutamide (B1683756) undergoes extensive metabolism in the liver, leading to a variety of products. The pathways determining the formation of the active metabolite M2 versus the inactive metabolites M1 and M10 are distinct and involve several key enzymes. tga.gov.au

The formation of the pharmacologically active N-desmethyl enzalutamide (M2) is primarily mediated by the cytochrome P450 enzyme CYP2C8, with a lesser contribution from CYP3A4/5. fda.govtga.gov.aufda.govnih.govdrugbank.com This N-demethylation is a critical activation step, as M2 circulates at significant concentrations and shares the therapeutic activity of the parent drug. nih.gov

Conversely, the formation of the main inactive metabolite, the carboxylic acid derivative M1, occurs through hydrolysis. drugbank.com This reaction is catalyzed by carboxylesterase 1, which can act on both enzalutamide and the active M2 metabolite. drugbank.com Studies in rats have suggested a primary metabolic route of parent enzalutamide to M2, which is then further metabolized to M1. researchgate.net M1 is a major circulating metabolite but is pharmacologically inert. nih.govfda.gov

The metabolic pathway for M10, another inactive metabolite, has also been proposed. Following the administration of radiolabeled enzalutamide, M10 was identified as one of the most abundant components in feces, accounting for 4.26% of the radioactive dose. fda.gov The proposed metabolic pathway suggests that M10 is formed from enzalutamide through a series of oxidative and other enzymatic reactions, distinct from the direct N-demethylation that forms M2 or the hydrolysis that forms M1. fda.gov The clearance of enzalutamide is predominantly through this hepatic metabolism, with the resulting metabolites, including M1 and M10, being eliminated primarily in the urine and feces. tga.gov.au

Comparative Bioanalytical Approaches for Diverse Enzalutamide Metabolites

The accurate quantification of enzalutamide and its various metabolites in biological matrices, such as human plasma, is essential for pharmacokinetic studies. A variety of sophisticated bioanalytical methods have been developed and validated for this purpose, primarily centered around liquid chromatography-tandem mass spectrometry (LC-MS/MS). tandfonline.comnih.govnih.gov

These methods are designed to be highly selective and sensitive, capable of distinguishing between the parent drug and its structurally similar metabolites. tandfonline.comnih.gov Common approaches for sample preparation include protein precipitation or liquid-liquid extraction to remove interfering substances from the plasma matrix. tandfonline.comnih.gov Following extraction, the analytes are separated using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC). tandfonline.comdovepress.com Detection and quantification are then achieved using tandem mass spectrometry (MS/MS), often in the positive ion electrospray ionization (ESI) mode. tandfonline.comresearchgate.net The use of stable isotope-labeled internal standards, such as D6-enzalutamide, is a common practice to ensure accuracy and precision. nih.gov

Validated LC-MS/MS methods have been successfully used to quantify enzalutamide, the active metabolite M2, and the inactive metabolite M1 over a wide range of concentrations in human plasma. tandfonline.comnih.govnih.gov While specific validated methods focusing exclusively on M10 are less commonly reported in the literature, the principles of LC-MS/MS are broadly applicable. The development of a quantitative assay for M10 would follow similar principles of chromatographic separation and mass spectrometric detection, tailored to the specific physicochemical properties of the M10 molecule.

| Method | Analytes Measured | Sample Preparation | Chromatography | Detection | Reference |

|---|---|---|---|---|---|

| LC-MS/MS | Enzalutamide, N-desmethyl enzalutamide (M2) | Protein Precipitation | C18 column with gradient elution | Tandem Quadrupole MS (Positive Ion Mode) | nih.govnih.gov |

| LC-MS/MS | Enzalutamide, N-desmethyl enzalutamide (M2), Carboxylic Acid Metabolite (M1) | Liquid-Liquid Extraction (LLE) | Reversed Phase HPLC | MS/MS (Positive Mode ESI) | tandfonline.comresearchgate.netnih.gov |

| LC-MS/MS | Simultaneous: Abiraterone, Enzalutamide, N-desmethyl enzalutamide (M2), and others | Not specified in abstract | Liquid Chromatography | Tandem Mass Spectrometry | nih.gov |

Synthetic Chemical Research Relevant to Enzalutamide Metabolite M10

Development of Synthetic Pathways for Carboxylic Acid Derivatives of Enzalutamide (B1683756) (for reference standards or impurity studies)

The synthesis of authentic reference standards for metabolites and potential impurities is a critical aspect of pharmaceutical development. It enables accurate quantification in biological matrices, facilitates impurity profiling of the active pharmaceutical ingredient (API), and allows for toxicological assessment. The carboxylic acid metabolite of enzalutamide, M10, is a crucial compound for such studies.

Several synthetic routes to enzalutamide and its impurities have been reported, with some adaptable for the specific synthesis of the carboxylic acid derivative. Research has focused on creating efficient and practical syntheses to obtain these compounds in high purity. rhhz.netresearchgate.net

A common strategy for synthesizing enzalutamide impurities involves starting from key intermediates and modifying the synthetic steps to yield the desired derivative. rhhz.net For the generation of the carboxylic acid metabolite M10, a plausible synthetic approach would involve the hydrolysis of the methyl ester precursor of enzalutamide.

One published method for enzalutamide synthesis starts from 4-bromo-2-fluorobenzoic acid, which undergoes methyl esterification. rhhz.net This methyl ester intermediate is a key juncture. To produce the carboxylic acid metabolite, this ester group can be hydrolyzed to the corresponding carboxylic acid at a late stage in the synthetic sequence. The general steps would involve:

Ullmann Ligation: Coupling of the methylated benzoic acid derivative with an appropriate amine. rhhz.net

Ring Closing Reaction: Formation of the hydantoin (B18101) ring structure. rhhz.net

Hydrolysis: Conversion of the methyl ester to the carboxylic acid. This final step would yield the enzalutamide carboxylic acid metabolite.

The structures of synthesized impurities, including the carboxylic acid derivative, are typically confirmed using a suite of analytical techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). nih.gov The availability of these well-characterized reference standards is essential for the development and validation of analytical methods to monitor the quality and stability of enzalutamide bulk drug and formulated products. nih.gov

Commercially, "Enzalutamide Carboxylic Acid" is available as a certified reference standard, indicating that robust synthetic and purification methods have been established. acanthusresearch.comacanthusresearch.comlgcstandards.com This availability is crucial for pharmaceutical companies and regulatory agencies to ensure the quality and safety of enzalutamide.

Integration of Metabolite Synthesis in Drug Discovery and Development Processes

The synthesis of metabolites is not an isolated academic exercise but a deeply integrated and essential component of the drug discovery and development pipeline. This is particularly true for anticancer drugs like enzalutamide, where understanding the complete pharmacological profile is paramount.

During preclinical development, in vitro and in vivo studies are conducted to identify the major metabolic pathways of a drug candidate. For enzalutamide, it was discovered that it is extensively metabolized, with two major metabolites being N-desmethyl enzalutamide and the carboxylic acid metabolite (M10). medchemexpress.comnih.gov While N-desmethyl enzalutamide shows similar in vitro activity to the parent drug, the carboxylic acid metabolite is considered inactive. medchemexpress.comgoogle.com

The synthesis of M10 was therefore crucial for several reasons throughout the development of enzalutamide:

Pharmacokinetic (PK) and Drug Metabolism (DMPK) Studies: The availability of a synthetic standard of M10 allowed for the development of validated bioanalytical methods to quantify its concentration in plasma and other biological fluids. This was essential to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of enzalutamide and to understand the exposure levels of the metabolite in patients. nih.gov

Impurity Profiling and Control: As with any synthetic process, the manufacturing of enzalutamide can lead to the formation of impurities. The carboxylic acid derivative could potentially be a process-related impurity or a degradation product. researchgate.netnih.gov Having a synthetic reference standard of M10 is vital for developing analytical methods to detect and quantify its presence in the API, ensuring that it is controlled within acceptable limits as per regulatory guidelines. nih.govnih.gov

Clinical Pharmacology: During clinical trials, the plasma concentrations of both enzalutamide and its major metabolites, including M10, were monitored. The synthesized M10 standard was indispensable for these quantitative assays. These studies confirmed the metabolic profile in humans and helped to establish the pharmacokinetic/pharmacodynamic (PK/PD) relationships of the active moieties. nih.gov

In essence, the proactive synthesis of key metabolites like M10 is a cornerstone of modern drug development. It moves beyond simply identifying metabolites to enabling a comprehensive understanding of a drug's behavior in the body, ensuring its safety and efficacy, and meeting stringent regulatory requirements.

Emerging Research Avenues and Methodological Advancements for Enzalutamide Metabolite M10

High-Resolution Metabolomics for Comprehensive Enzalutamide (B1683756) Metabolite Profiling

High-resolution metabolomics (HRM) has emerged as a powerful, unbiased platform capable of detecting and characterizing tens of thousands of small-molecule metabolic features from biological samples. youtube.com This technology offers a significant advantage over traditional targeted analyses by providing a more comprehensive and sensitive snapshot of the metabolome, which can reveal novel metabolites and pathway perturbations. youtube.comresearchgate.net

In the context of enzalutamide, metabolomic analyses have been instrumental in understanding the metabolic alterations associated with therapeutic resistance. nih.gov For instance, unbiased metabolomic profiling of enzalutamide-sensitive and -resistant prostate cancer models revealed that resistance is linked to a consistent upregulation of glutamine metabolism, which fuels an antioxidant program to counteract drug-induced reactive oxygen species (ROS). nih.gov

The application of HRM extends to creating a more complete profile of drug metabolism. By comparing the metabolic signatures of samples before and after drug administration, researchers can identify signals corresponding to previously unknown metabolites. The high mass accuracy and resolution of HRM instruments allow for the differentiation of isomers and the confident assignment of elemental compositions, which are crucial first steps in structural elucidation. researchgate.net This approach holds the promise of identifying the full spectrum of enzalutamide biotransformation products in patients, moving beyond the well-documented M1 and M2 metabolites.

In Silico Modeling and Simulation of Biotransformation and Interactions

Computational, or in silico, modeling provides an invaluable tool for predicting and understanding the metabolic fate and biological interactions of drugs and their metabolites. For enzalutamide, physiologically-based pharmacokinetic (PBPK) models have been developed to simulate its absorption, distribution, metabolism, and excretion (ADME) properties and to predict drug-drug interactions. nih.gov These models incorporate data on the enzymes responsible for enzalutamide's metabolism, primarily CYP2C8 and CYP3A4, which convert it to its metabolites. nih.govdrugbank.com

The PBPK models developed for enzalutamide and its major active metabolite, M2, can serve as a foundation for simulating the biotransformation of newly discovered minor metabolites. nih.gov By inputting the structure of a potential metabolite into these models, researchers can predict which enzymes are likely responsible for its formation and subsequent breakdown.

Furthermore, molecular docking and dynamics simulations are used to model how a compound interacts with its biological target. Such studies have been used to compare the binding of enzalutamide to the androgen receptor against other antagonists. nih.gov This same approach can be applied to minor metabolites to predict their potential binding affinity and activity at the androgen receptor or other off-target proteins, providing crucial insights into whether they might be biologically active or contribute to unforeseen effects.

Exploration of Unidentified or Minor Enzalutamide Metabolites

The primary metabolic pathway of enzalutamide involves N-demethylation by CYP2C8 to form the active metabolite M2, and carboxylation via carboxylesterase 1 to form the inactive metabolite M1. drugbank.com However, detailed investigations have begun to uncover other related compounds and minor metabolic products.

An FDA review of the drug's metabolism noted the in vitro formation of a metabolite designated M6, which is considered a precursor to the active M2 metabolite. fda.gov Additionally, studies focused on the stability and degradation of the parent drug have identified several related substances that can arise from manufacturing processes or environmental stress. While not strictly metabolites, these impurities and degradation products require thorough characterization. One such study isolated four degradation products—designated Oxi, A9, P1, and P2—using semi-preparative liquid chromatography for structural analysis via nuclear magnetic resonance (NMR) and mass spectrometry. colab.ws

Another investigation into the impurity profile of enzalutamide identified twenty different impurities using liquid chromatography-mass spectrometry (LC-MS). nih.gov Among these, two were highlighted for their potential genotoxicity and required the development of specific ultra-high-performance liquid chromatography (UHPLC) methods for precise quantification and control. nih.gov The exploration of these minor compounds is essential for ensuring drug quality and safety.

Table 1: Selected Minor Metabolites and Degradation Products of Enzalutamide This table is based on data from cited research articles and is for informational purposes. Designations may vary between studies.

| Compound ID | Type | Method of Identification | Reference |

| M6 | Metabolite Precursor | In vitro incubation with microsomes | fda.gov |

| Oxi | Degradation Product | Semi-preparative LC, NMR, MS | colab.ws |

| A9 | Degradation Product | Semi-preparative LC, NMR, MS | colab.ws |

| P1 | Degradation Product | Semi-preparative LC, NMR, MS | colab.ws |

| P2 | Degradation Product | Semi-preparative LC, NMR, MS | colab.ws |

| Enzal-2 | Process-related Impurity | LC-MS, UHPLC | nih.gov |

| Enzal-2A | Impurity / Degradation Product | LC-MS, UHPLC | nih.gov |

Development of Novel Analytical Tools for Enhanced Characterization

The robust quantification of enzalutamide and its primary metabolites in patient plasma is routinely achieved using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. nih.govnih.govresearchgate.netnih.gov These methods typically involve sample extraction via protein precipitation or liquid-liquid extraction, followed by chromatographic separation on a C18 column and detection by a tandem quadrupole mass spectrometer. nih.govnih.gov Such assays are the cornerstone of therapeutic drug monitoring and pharmacokinetic studies.

However, the characterization of low-abundance and unknown minor metabolites requires even more advanced and sensitive analytical tools.

Ultra-High-Performance Liquid Chromatography (UHPLC): This technique offers higher resolution and faster analysis times compared to conventional HPLC, enabling the separation and quantification of closely related impurities and degradation products, as demonstrated in studies controlling for potentially genotoxic impurities in enzalutamide batches. nih.gov

High-Resolution Mass Spectrometry (HRMS): As mentioned, HRMS is pivotal for the discovery of new metabolites. Its ability to provide accurate mass measurements is essential for determining the elemental formula of an unknown compound, which is a critical piece of the puzzle for structural elucidation. colab.ws

Novel Imaging Probes: A frontier in analytical development involves creating chemically modified analogues of the parent drug for new applications. For example, researchers have developed fluorescently-labeled enzalutamide analogues (e.g., ARi-FL) for high-resolution imaging. acs.org While designed for tracking the parent drug's interaction with the androgen receptor in cells and in vivo, this platform technology could theoretically be adapted to synthesize labeled versions of known metabolites. This would enable direct visualization of their distribution and target engagement, offering a powerful tool for functional characterization that complements traditional mass spectrometry-based methods. acs.org

The continued evolution of these analytical technologies is essential for uncovering the complete metabolic profile of enzalutamide, which will ultimately lead to a more profound understanding of its pharmacology.

Q & A

Q. How is Enzalutamide Metabolite M10 structurally identified and validated in preclinical studies?

M10 is identified using a combination of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. Structural elucidation involves analyzing diagnostic product ions, theoretical exact mass-to-charge (m/z) ratios, and chromatographic retention times. NMR confirms stereochemical details and connectivity patterns. For example, M10's identity was validated using reference standards and supplemental spectral data (e.g., fragmentation patterns in Supplemental Fig. 3) .

Q. What enzymatic pathways are responsible for the formation of M10?

M10 is likely formed via cytochrome P450 (CYP)-mediated oxidation or carboxylesterase activity, similar to other enzalutamide metabolites. In vitro studies using human hepatocytes and recombinant enzymes (e.g., CYP2C8, CYP3A4/5, or hCES1) can pinpoint the specific isoforms involved. Metabolic pathway mapping (e.g., Fig. 4 in ) and kinetic assays are critical to distinguish primary vs. secondary metabolism .

Q. What analytical methods are recommended for quantifying M10 in biological matrices?

Validated LC-MS/MS protocols with stable isotope-labeled internal standards ensure specificity and accuracy. Key parameters include:

- Chromatographic separation using reversed-phase columns (e.g., C18).

- Multiple reaction monitoring (MRM) transitions optimized for M10's precursor and product ions.

- Cross-validation of extraction efficiency (e.g., protein precipitation vs. solid-phase extraction) to minimize matrix effects .

Advanced Research Questions

Q. How does M10 contribute to enzalutamide resistance in castration-resistant prostate cancer (CRPC) models?

Untargeted metabolomics in CRPC cell lines reveals that M10 may alter lipid or amino acid pathways, as shown by principal component analysis (PCA) and partial least squares regression (PLS-R). Functional enrichment analysis of resistant vs. sensitive cells identifies dysregulated pathways (e.g., androgen receptor crosstalk with estrogen signaling). Comparative studies using CRISPR knockouts or pharmacological inhibitors of M10 biosynthesis can validate its role .

Q. What methodological challenges arise when comparing M10 levels across independent metabolomic studies?

Inter-laboratory variability in LC-MS parameters (e.g., column type, gradient conditions) introduces retention time shifts, complicating meta-analyses. Harmonization strategies include:

Q. Does M10 exhibit off-target pharmacological activity or toxicity in non-prostate cancer models?

While M10's primary activity is understudied, in vitro safety pharmacology screens (e.g., hERG channel inhibition, genotoxicity assays) are essential. For example, enzalutamide's major metabolites (e.g., M2) were evaluated in Ames tests and cardiovascular toxicity models. Similar frameworks can assess M10's potential seizure risk or endocrine disruption, as seen with M2 .

Q. How does M10's pharmacokinetic profile influence enzalutamide drug-drug interaction (DDI) risks?

Physiologically based pharmacokinetic (PBPK) modeling predicts DDIs by incorporating M10's clearance mechanisms (e.g., renal vs. hepatic). For instance, CYP3A4 induction by enzalutamide reduces exposure to co-administered drugs like anastrozole. M10's role as a perpetrator or victim of CYP/P-gp interactions requires in vitro transporter assays and clinical PK monitoring .

Q. Can M10 serve as a biomarker for enzalutamide adherence or therapeutic efficacy?

Retrospective cohort studies correlate plasma M10 levels with prostate-specific antigen (PSA) progression or treatment duration. However, adherence monitoring must account for inter-patient variability in metabolism (e.g., CYP2C8 polymorphisms). Longitudinal sampling and population PK models improve biomarker reliability .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.